molecular formula C15H24N2O4S B7057771 1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine

1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine

Cat. No.: B7057771
M. Wt: 328.4 g/mol
InChI Key: UAGDDOGCXGCZOZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine is a complex organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with methoxyphenyl and methoxypropylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methoxyphenyl)piperazine with 3-methoxypropylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

  • Oxidation of methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.
  • Reduction of the sulfonyl group can produce the corresponding sulfide.
  • Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the methoxypropylsulfonyl group.

    N-(3-methoxyphenyl)piperazine: Similar structure but with different substituents on the piperazine ring.

Uniqueness: 1-(2-Methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine is unique due to the presence of both methoxyphenyl and methoxypropylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(3-methoxypropylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-20-12-5-13-22(18,19)17-10-8-16(9-11-17)14-6-3-4-7-15(14)21-2/h3-4,6-7H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGDDOGCXGCZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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